

Spectroscopic Profile of N-Methylleucine: A Technical Guide for Researchers

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Compound of Interest		
Compound Name:	N-Methylleucine	
Cat. No.:	B555345	Get Quote

Introduction

N-Methylleucine, a derivative of the essential amino acid leucine, is of growing interest to researchers, scientists, and drug development professionals. Its structural modification, the presence of a methyl group on the amine, can significantly alter its physicochemical properties, metabolic stability, and pharmacological activity. A thorough understanding of its spectroscopic characteristics is fundamental for its identification, quantification, and the elucidation of its role in biological systems. This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **N-Methylleucine**, complete with detailed experimental protocols.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of **N-Methylleucine** in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.

¹H NMR Spectral Data

The ¹H NMR spectrum of **N-Methylleucine** is characterized by distinct signals corresponding to the protons in its structure. The chemical shifts are influenced by the electron-donating or - withdrawing nature of adjacent functional groups.



Proton Assignment	Chemical Shift (δ) ppm (Predicted)	Multiplicity	Coupling Constant (J) Hz (Predicted)
Ηα	~ 3.0 - 3.2	dd	~ 8.0, 5.0
Ηβ	~ 1.6 - 1.8	m	-
Ну	~ 1.5 - 1.7	m	-
δ-CH ₃	~ 0.9	d	~ 6.5
N-CH ₃	~ 2.4 - 2.6	S	-
NH	~ 2.0 - 2.5 (broad)	S	-
СООН	~ 10.0 - 12.0 (broad)	S	-

Note: Predicted values are based on typical chemical shifts for similar amino acid structures. Actual values may vary depending on the solvent and pH.

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the carbon skeleton of **N-Methylleucine**.

Carbon Assignment	Chemical Shift (δ) ppm (Predicted)	
C=O	~ 175 - 180	
Cα	~ 60 - 65	
Сβ	~ 40 - 45	
Су	~ 24 - 28	
Сδ	~ 21 - 24	
N-CH₃	~ 30 - 35	

Note: Predicted values are based on typical chemical shift ranges for N-methylated amino acids.[1]



Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in **N-Methylleucine** based on their characteristic vibrational frequencies.

Wavenumber (cm ⁻¹)	Vibrational Mode	Functional Group
~ 3300-2500 (broad)	O-H stretch	Carboxylic acid
~ 2960-2870	C-H stretch	Alkyl groups
~ 1725-1700	C=O stretch	Carboxylic acid
~ 1600-1450	N-H bend	Secondary amine
~ 1470-1430	C-H bend	CH ₂ , CH ₃
~ 1250-1000	C-N stretch	Amine

Note: The presence of zwitterionic forms in the solid state can lead to shifts in the carboxylate (COO^{-}) and ammonium (NH_2^{+}) stretching frequencies.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of **N-Methylleucine**, aiding in its identification and structural elucidation. Electrospray ionization (ESI) is a common technique for the analysis of amino acids.

m/z	lon	Description
146.1174	[M+H] ⁺	Protonated molecular ion
100.1126	[M+H - H ₂ O - CO] ⁺	Loss of water and carbon monoxide
86.1018	[M+H - COOH - CH3]+	Loss of carboxyl and methyl groups
58.0659	[C₃H ₈ N] ⁺	Iminium ion from α-cleavage



Note: Fragmentation data is based on typical fragmentation patterns of amino acids and related compounds.

Experimental Protocols

Detailed methodologies are crucial for obtaining high-quality and reproducible spectroscopic data.

NMR Spectroscopy Protocol

Objective: To acquire ¹H and ¹³C NMR spectra of **N-Methylleucine**.

Materials:

- N-Methylleucine sample
- Deuterated solvent (e.g., D₂O, CDCl₃, or DMSO-d₆)
- NMR tubes
- NMR spectrometer

Procedure:

- Sample Preparation: Dissolve 5-10 mg of **N-Methylleucine** in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial. Vortex briefly to ensure complete dissolution.
- Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube.
- Spectrometer Setup:
 - Insert the NMR tube into the spectrometer.
 - Lock onto the deuterium signal of the solvent.
 - Shim the magnetic field to achieve optimal homogeneity.
 - Tune and match the probe for both ¹H and ¹³C frequencies.



- ¹H NMR Acquisition:
 - Set the appropriate spectral width, acquisition time, and relaxation delay.
 - Acquire the spectrum using a sufficient number of scans to achieve a good signal-to-noise ratio.
 - Process the data by applying Fourier transformation, phase correction, and baseline correction.
 - Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
- ¹³C NMR Acquisition:
 - Set the appropriate spectral width, acquisition time, and relaxation delay. Proton decoupling is typically used to simplify the spectrum.
 - Acquire the spectrum. Due to the low natural abundance of ¹³C, a larger number of scans and a longer acquisition time are generally required compared to ¹H NMR.
 - Process the data similarly to the ¹H spectrum.

FTIR Spectroscopy Protocol

Objective: To obtain the infrared spectrum of solid **N-Methylleucine**.

Materials:

- N-Methylleucine sample (solid)
- FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory
- Spatula
- Kimwipes
- Solvent for cleaning (e.g., isopropanol or ethanol)

Procedure:



- Background Spectrum: Ensure the ATR crystal is clean. Record a background spectrum of the empty ATR accessory. This will be automatically subtracted from the sample spectrum.
- Sample Application: Place a small amount of the solid N-Methylleucine sample onto the center of the ATR crystal using a clean spatula.
- Apply Pressure: Lower the ATR press arm and apply consistent pressure to ensure good contact between the sample and the crystal.
- Spectrum Acquisition: Acquire the FTIR spectrum. The typical scanning range is 4000-400 cm⁻¹. Co-adding multiple scans (e.g., 16 or 32) will improve the signal-to-noise ratio.
- Data Processing: The software will automatically display the absorbance or transmittance spectrum. Label the significant peaks.
- Cleaning: After analysis, clean the ATR crystal and press arm thoroughly with a Kimwipe dampened with a suitable solvent.

Mass Spectrometry (LC-MS) Protocol

Objective: To determine the molecular weight and fragmentation pattern of **N-Methylleucine** using Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI). [2]

Materials:

- N-Methylleucine sample
- HPLC-grade water with 0.1% formic acid (Mobile Phase A)
- HPLC-grade acetonitrile with 0.1% formic acid (Mobile Phase B)
- LC-MS system (e.g., a UHPLC coupled to a Q-TOF or Orbitrap mass spectrometer)
- C18 reversed-phase column

Procedure:



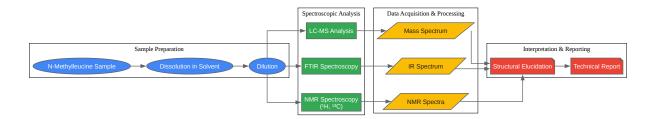
- Sample Preparation: Prepare a stock solution of N-Methylleucine (e.g., 1 mg/mL) in Mobile Phase A. Further dilute to a final concentration of 1-10 μg/mL for analysis.
- · LC Method:
 - Set the column temperature (e.g., 40 °C).
 - Equilibrate the column with the initial mobile phase composition (e.g., 95% A, 5% B).
 - Inject the sample (e.g., 5 μL).
 - Run a gradient elution to separate the analyte from any impurities. A typical gradient might be:
 - 0-1 min: 5% B
 - 1-5 min: ramp to 95% B
 - 5-7 min: hold at 95% B
 - 7-8 min: return to 5% B
 - 8-10 min: re-equilibrate at 5% B
- · MS Method:
 - Set the ESI source to positive ion mode.
 - Optimize source parameters such as capillary voltage, source temperature, and gas flows.
 - Acquire data in full scan mode to detect the protonated molecular ion [M+H]+.
 - Perform tandem MS (MS/MS) by selecting the [M+H]⁺ ion for collision-induced dissociation (CID) to obtain fragmentation data.
- Data Analysis:
 - Extract the mass spectrum for the chromatographic peak corresponding to N-Methylleucine.



- Determine the accurate mass of the molecular ion.
- Analyze the MS/MS spectrum to identify characteristic fragment ions.

Workflow and Pathway Visualizations

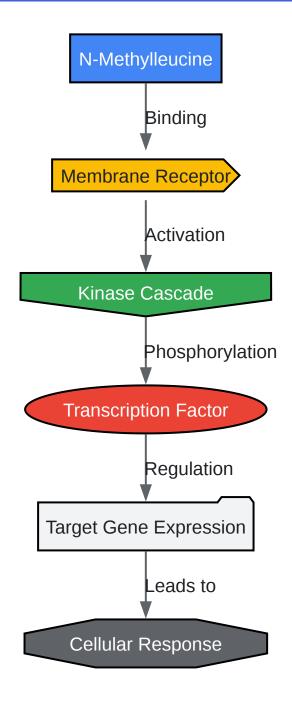
The following diagrams illustrate the general workflow for spectroscopic analysis and a conceptual pathway involving **N-Methylleucine**.



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Caption: General workflow for the spectroscopic analysis of **N-Methylleucine**.





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